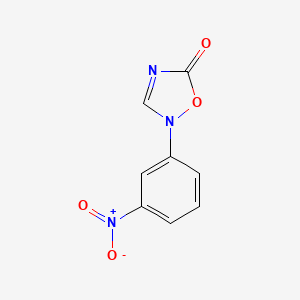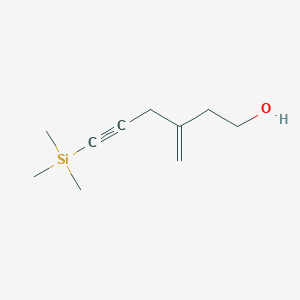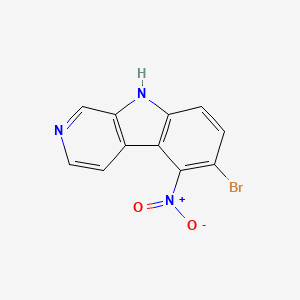
6-Bromo-5-nitro-9H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-nitro-9H-beta-carboline is a chemical compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature, including various plants, foodstuffs, marine creatures, insects, mammals, and human tissues . The compound this compound is characterized by the presence of bromine and nitro functional groups attached to the beta-carboline core structure.
Méthodes De Préparation
The synthesis of 6-Bromo-5-nitro-9H-beta-carboline involves several steps, typically starting with the formation of the beta-carboline core. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with a suitable aldehyde or ketone under acidic conditions For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while nitration can be performed using a mixture of nitric acid and sulfuric acid .
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
6-Bromo-5-nitro-9H-beta-carboline undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Bromo-5-nitro-9H-beta-carboline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Bromo-5-nitro-9H-beta-carboline involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase (MAO) activity, which is involved in the breakdown of neurotransmitters like dopamine . This inhibition can lead to increased levels of dopamine in the brain, which is beneficial for conditions like Parkinson’s disease. Additionally, the compound may stimulate the expression of neurotrophic factors, promoting the growth and survival of neurons .
Comparaison Avec Des Composés Similaires
6-Bromo-5-nitro-9H-beta-carboline can be compared with other beta-carboline derivatives, such as:
9-Methyl-beta-carboline: Known for its neuroprotective effects and ability to stimulate the growth of dopaminergic neurons.
Harmine: A natural beta-carboline with antidepressant and neuroprotective properties.
Norharmane: Another beta-carboline with antioxidant and neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other beta-carbolines.
Propriétés
Numéro CAS |
160065-90-7 |
|---|---|
Formule moléculaire |
C11H6BrN3O2 |
Poids moléculaire |
292.09 g/mol |
Nom IUPAC |
6-bromo-5-nitro-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H6BrN3O2/c12-7-1-2-8-10(11(7)15(16)17)6-3-4-13-5-9(6)14-8/h1-5,14H |
Clé InChI |
GUUXIKDTCUGDEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC3=C2C=CN=C3)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


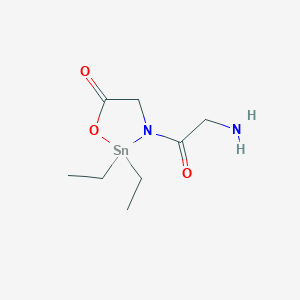
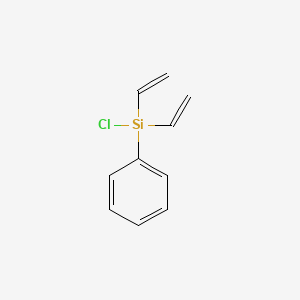
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
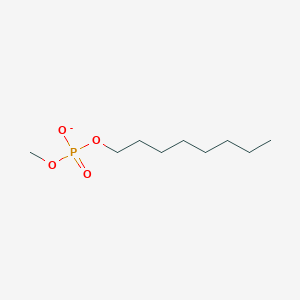
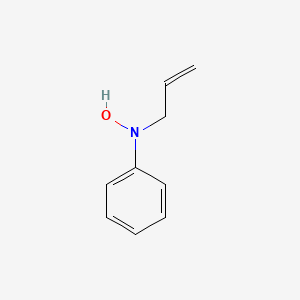
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
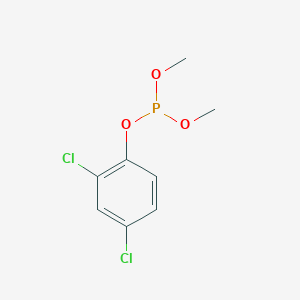
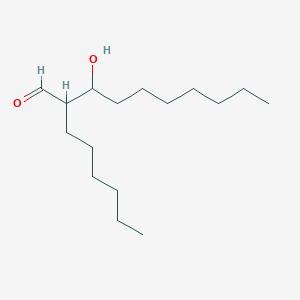
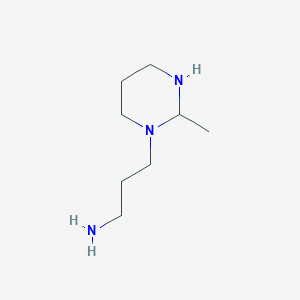
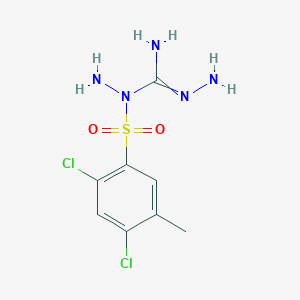
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

